molecular formula C17H19ClN2O4 B3103276 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride CAS No. 143556-21-2

2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride

Cat. No. B3103276
CAS RN: 143556-21-2
M. Wt: 350.8 g/mol
InChI Key: GOOINUCAMGGXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride, also known as DEPC, is a chemical compound that has been widely used in scientific research. It is a derivative of pyridine and is commonly used as a reagent for the modification of RNA molecules. DEPC has been extensively studied for its various applications in molecular biology and biochemistry.

Mechanism of Action

The mechanism of action of 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride involves the modification of RNA molecules through the reaction with the N-7 position of guanosine residues. This modification leads to the inhibition of RNA function and has been used to study the role of specific RNA molecules in biological processes.
Biochemical and Physiological Effects:
2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of RNA polymerase, leading to the inhibition of RNA synthesis. Additionally, 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride has been shown to inhibit the activity of certain enzymes, such as alkaline phosphatase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride in lab experiments is its ability to selectively modify RNA molecules. This allows researchers to study the role of specific RNA molecules in biological processes. However, 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride has limitations as well. It is a toxic compound and must be handled with care. Additionally, its modification of RNA molecules can lead to unintended effects, making it important to carefully design experiments using 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride.

Future Directions

There are a number of future directions for research involving 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride. One area of interest is the development of new methods for the modification of RNA molecules. Additionally, there is interest in understanding the effects of 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride on other biological molecules, such as proteins. Finally, there is interest in developing new compounds that can selectively modify RNA molecules without the toxic effects of 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride.

Scientific Research Applications

2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride has been used in a variety of scientific research applications. One of its primary uses is as a reagent for the modification of RNA molecules. 2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride can react with the N-7 position of guanosine residues, leading to the inhibition of RNA function. This property has been used to study the role of specific RNA molecules in biological processes.

properties

IUPAC Name

diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4.ClH/c1-3-22-16(20)12-10-13(11-8-6-5-7-9-11)19-15(18)14(12)17(21)23-4-2;/h5-10H,3-4H2,1-2H3,(H2,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOINUCAMGGXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1C(=O)OCC)N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4-diethoxycarbonyl-6-phenylpyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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